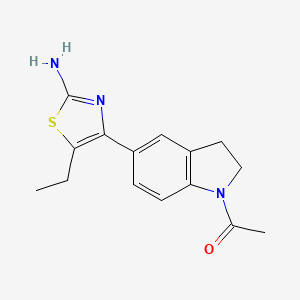
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one is a complex organic compound that features both an indole and a thiazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The indole ring is a common motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in several bioactive compounds, including antibiotics and antifungal agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one typically involves the construction of both the indole and thiazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . For the thiazole ring, a common synthetic route involves the reaction of α-haloketones with thiourea .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or sulfoxides.
Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting cancer and infectious diseases
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one involves its interaction with various molecular targets. The indole ring can interact with multiple receptors in the body, while the thiazole ring can inhibit certain enzymes. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-5-methylthiazol-4-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a similar indole structure but with different substituents
Uniqueness
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one is unique due to its specific combination of indole and thiazole rings, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H17N3OS |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1-[5-(2-amino-5-ethyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C15H17N3OS/c1-3-13-14(17-15(16)20-13)11-4-5-12-10(8-11)6-7-18(12)9(2)19/h4-5,8H,3,6-7H2,1-2H3,(H2,16,17) |
Clave InChI |
UWDGITNJCMWPOH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid](/img/structure/B12315974.png)
![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)

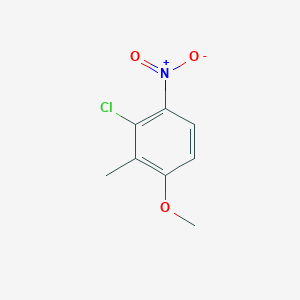
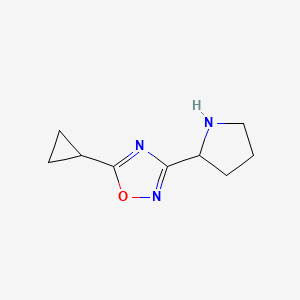

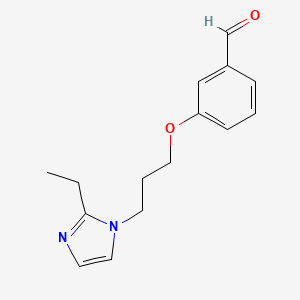
![2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B12316026.png)
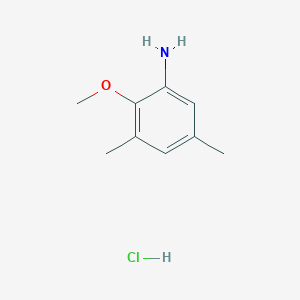
![[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B12316030.png)
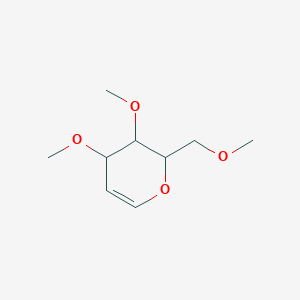
![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
